molecular formula C20H20ClN3O2S B2451946 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866895-34-3

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2451946
CAS No.: 866895-34-3
M. Wt: 401.91
InChI Key: QBJYRAKLSRNKNZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 4-chlorobenzenesulfonyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperazine Substitution: Finally, the sulfonylated quinoline is reacted with 4-methylpiperazine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)pyridine
  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)isoquinoline
  • 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline exhibits unique properties due to the presence of the quinoline core, which can enhance its biological activity and specificity. The combination of the sulfonyl and piperazine groups further contributes to its distinct chemical behavior and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-23-10-12-24(13-11-23)20-17-4-2-3-5-18(17)22-14-19(20)27(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJYRAKLSRNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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